4-methyl-N-(2-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide
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Overview
Description
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a chemotype that has been identified as a promising structure in the field of medicinal chemistry . It has been found to be a part of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which are considered a promising strategy in cancer immunotherapy .
Synthesis Analysis
While specific synthesis methods for your compound were not found, the synthesis of related [1,2,4]triazolo[4,3-b]pyridazine compounds often involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied using various techniques such as Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .Scientific Research Applications
Synthesis and Biological Activities
A significant body of research has been dedicated to the synthesis of new compounds with structures similar to "4-methyl-N-(2-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide", exploring their biological activities. For example, studies have synthesized series of compounds with benzenesulfonamide moieties to evaluate their antimicrobial activities against various bacteria and fungi. The synthesized compounds showed promising antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Hassan, 2013).
Antioxidant and Enzyme Inhibitory Properties
Compounds incorporating triazine and benzenesulfonamide structures, similar to the molecule , have been investigated for their antioxidant properties and enzyme inhibitory activities. These studies revealed moderate antioxidant activities and significant inhibitory effects on enzymes like acetylcholinesterase and tyrosinase, which are associated with neurological disorders and pigmentation diseases, respectively. This suggests potential therapeutic applications for neurodegenerative and skin conditions (Lolak et al., 2020).
Anticancer and Anti-HIV Activities
Research on compounds with structural similarities to "this compound" has also explored their potential anticancer and anti-HIV properties. Preliminary screenings indicated that some of these compounds exhibit moderate to high activities against HIV and cancer cells, highlighting their potential in developing new therapeutic agents for these diseases (Brzozowski, 1998).
Inhibition of Human Carbonic Anhydrase Isozymes
Another area of research has focused on the inhibition of human carbonic anhydrase isozymes, which play significant roles in various physiological processes. Compounds structurally related to the molecule have been investigated for their ability to inhibit carbonic anhydrases, showing low nanomolar activity against certain isozymes. This suggests potential applications in treating conditions like glaucoma, epilepsy, obesity, and cancer (Alafeefy et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies could provide insights into the potential ADME properties of this compound.
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of similar compounds can be influenced by the structure of the compound and the presence of different substituents .
Future Directions
Properties
IUPAC Name |
4-methyl-N-[2-(6-morpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-14-2-4-15(5-3-14)28(25,26)19-9-8-17-21-20-16-6-7-18(22-24(16)17)23-10-12-27-13-11-23/h2-7,19H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYMKSMLUYJXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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